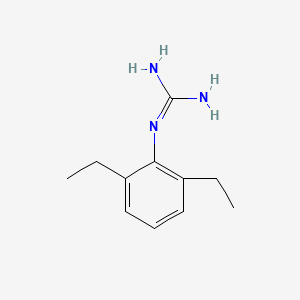

N-(2,6-Diethylphenyl)-guanidine

Description

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(2,6-diethylphenyl)guanidine |

InChI |

InChI=1S/C11H17N3/c1-3-8-6-5-7-9(4-2)10(8)14-11(12)13/h5-7H,3-4H2,1-2H3,(H4,12,13,14) |

InChI Key |

OZRHVTHRQURZPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for N 2,6 Diethylphenyl Guanidine and Its Derivatives

Strategic Approaches to N-(2,6-Diethylphenyl)-Guanidine Scaffold Construction

The assembly of the this compound framework can be achieved through several key synthetic routes, each with its own set of advantages and limitations. These methods primarily involve the formation of the central C-N bonds of the guanidine (B92328) core.

A prevalent and versatile method for the synthesis of substituted guanidines is the reaction of a carbodiimide (B86325) with an amine. In the context of this compound, this would typically involve the synthesis of a carbodiimide bearing at least one 2,6-diethylphenyl group, followed by its reaction with an appropriate amine.

A common precursor for this reaction is N,N'-bis(2,6-diethylphenyl)carbodiimide. The synthesis of the analogous N,N'-bis(2,6-diisopropylphenyl)carbodiimide is well-documented and proceeds via the dehydration of the corresponding urea. nih.gov A similar approach can be envisioned for the diethyl analogue, starting from 2,6-diethylaniline (B152787). The subsequent reaction of N,N'-bis(2,6-diethylphenyl)carbodiimide with an amine, such as ammonia (B1221849) or a primary or secondary amine, would yield the desired N-substituted N'-(2,6-diethylphenyl)-guanidine. The reaction mechanism involves the nucleophilic attack of the amine on the central carbon atom of the carbodiimide, followed by proton transfer.

Table 1: Representative Carbodiimide-Amine Insertion Reaction

| Precursor 1 | Precursor 2 | Product | Conditions |

|---|

This method offers a high degree of flexibility in introducing various substituents on the guanidine nitrogen atoms by choosing the appropriate amine reactant.

Another classical yet effective approach to guanidine synthesis is the addition of an amine to a cyanamide (B42294) precursor. For the target molecule, this route would commence with the synthesis of 2,6-diethylphenylcyanamide. This intermediate can be prepared from 2,6-diethylaniline.

The subsequent reaction of 2,6-diethylphenylcyanamide with an amine, such as ammonia, would lead to the formation of this compound. This reaction is typically carried out in a suitable solvent and may be facilitated by elevated temperatures. The synthesis of chiral guanidines has been reported starting from a chiral amine and cyanamide, highlighting the viability of this method. iranarze.ir

Table 2: Cyanamide-Based Guanidine Synthesis

| Precursor 1 | Precursor 2 | Product | Conditions |

|---|

This route is particularly useful for the preparation of monosubstituted guanidines.

Beyond the carbodiimide and cyanamide routes, other methods have been developed for the synthesis of substituted guanidines. One notable alternative involves the use of thiourea (B124793) derivatives. researchgate.net This pathway would begin with the synthesis of N-(2,6-diethylphenyl)thiourea. This can be achieved by reacting 2,6-diethylaniline with a thiocyanate (B1210189) salt or by reacting 2,6-diethylphenyl isothiocyanate with an amine. The conversion of the thiourea to the corresponding guanidine is then typically accomplished by activation of the sulfur atom, for example with a mercury salt, followed by displacement with an amine. researchgate.net

Another innovative approach involves the cyclocondensation of N-amidinyliminium ions, generated from α-(phenylthio)amidine precursors, with various nucleophiles. google.com This method allows for the construction of polycyclic guanidine structures.

Catalytic Aspects in the Synthesis of this compound Structures

The development of catalytic methods for guanidine synthesis is a significant area of research, aiming to improve efficiency and expand the substrate scope. Transition-metal catalysis, particularly with copper, has shown promise for the guanylation of amines. nih.gov Copper-catalyzed cross-coupling reactions are known to be effective for the formation of C-N bonds, even with sterically hindered anilines. rsc.org

For instance, a copper-catalyzed reaction between 2,6-diethylaniline and a guanylating agent could provide a direct and efficient route to this compound. The choice of ligand can be crucial in these catalytic systems, influencing both reactivity and selectivity. rsc.org

Table 3: Potential Catalytic Synthesis of this compound

| Substrate | Guanylating Agent | Catalyst System | Product |

|---|

Organocatalysis also presents a powerful tool for guanidine synthesis. Chiral guanidines themselves are highly effective organocatalysts for a variety of asymmetric transformations. iranarze.irrsc.org

Stereoselective Synthesis and Chiral this compound Building Blocks

The synthesis of chiral, non-racemic guanidines is of paramount importance for their application in asymmetric catalysis. The introduction of chirality can be achieved by using a chiral starting material or through a stereoselective reaction.

One strategy involves the reaction of a chiral amine with a guanylating agent. For example, a chiral amine can be reacted with cyanamide to produce a chiral guanidine. iranarze.ir To create a chiral this compound, a chiral amine could be incorporated into the guanidine structure, or a chiral auxiliary could be attached to the 2,6-diethylphenyl ring.

A particularly intriguing approach for generating chirality involves the concept of atropisomerism. The sterically hindered nature of the 2,6-disubstituted phenyl ring can lead to restricted rotation around the N-aryl bond, resulting in axially chiral compounds. The catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been successfully demonstrated using palladium catalysis with a chiral ligand. nih.gov A similar strategy could potentially be applied to the synthesis of axially chiral this compound derivatives.

Table 4: Approaches to Chiral this compound Derivatives

| Chiral Source | Synthetic Strategy | Potential Chiral Product |

|---|---|---|

| Chiral Amine | Reaction with a 2,6-diethylphenyl-containing guanylating agent | N-(2,6-Diethylphenyl)-N'-(chiral)-guanidine |

| Chiral Auxiliary | Attachment to the 2,6-diethylphenyl ring | Chiral this compound derivative |

These chiral this compound building blocks are expected to be valuable as organocatalysts, leveraging the unique steric environment of the 2,6-diethylphenyl group to control the stereochemical outcome of chemical reactions. orgsyn.org

Advanced Structural Characterization of N 2,6 Diethylphenyl Guanidine Architectures

Spectroscopic Elucidation of N-(2,6-Diethylphenyl)-Guanidine Structures

Spectroscopic techniques are fundamental in defining the structural framework and dynamic behavior of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The guanidinium (B1211019) carbon (C=N) is particularly diagnostic, with its chemical shift being sensitive to the substitution pattern and protonation state. nih.govchemicalbook.com In neutral guanidine (B92328) derivatives, this carbon typically resonates at a specific chemical shift, which can shift significantly upon protonation. nih.gov The aromatic carbons of the 2,6-diethylphenyl ring exhibit distinct signals, with the ipso-carbon (the carbon directly attached to the nitrogen) and the ortho, meta, and para carbons appearing at characteristic chemical shifts. usda.gov The carbons of the ethyl groups also provide clear signals that confirm the presence of this substituent.

Dynamic NMR (D-NMR): D-NMR techniques can be employed to study dynamic processes such as rotational barriers around the C-N bonds and proton exchange rates within the guanidine group. These studies provide insights into the conformational flexibility of the molecule in solution.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for related guanidine structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 rsc.org | 114 - 148 rsc.org |

| Guanidine N-H | Variable, often broad nih.gov | - |

| Ethyl -CH₂- | Quartet | ~30-40 |

| Ethyl -CH₃ | Triplet | ~10-15 |

| Guanidine C=N | - | ~150-160 (neutral) nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound and for probing intermolecular interactions, particularly hydrogen bonding. nih.govuh.edu

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the guanidine group are typically observed in the region of 3300-3500 cm⁻¹. nih.gov The position and shape of these bands can provide information about hydrogen bonding; broader and lower frequency bands suggest stronger hydrogen bonding interactions. The C=N stretching vibration of the guanidine core gives rise to a strong absorption band, usually in the range of 1600-1680 cm⁻¹. researchgate.net The C-N stretching vibrations are also present, often coupled with other vibrations. uh.edu Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups are found just below 3000 cm⁻¹. Bending vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹). ijseas.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Aromatic ring breathing modes are often strong in the Raman spectrum and can be used as a characteristic marker for the phenyl group. uh.edu The symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

The table below summarizes key vibrational frequencies for guanidine-containing compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 nih.gov | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=N Stretch (Guanidine) | 1600 - 1680 researchgate.net | IR, Raman |

| Aromatic Ring Breathing | ~1000 uh.edu | Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. nist.gov

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. rsc.org The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For N,N''-bis(2,6-dimethylphenyl)-N,N'-diethyl-N,N'-diphenylguanidine, the exact mass is reported as 371.236147938 Da. nih.gov

Fragmentation Analysis: Under electron ionization (EI) or other ionization methods, the molecule fragments in a predictable manner, providing valuable structural information. miamioh.edu Common fragmentation pathways for related guanidine compounds include cleavage of the C-N bonds and fragmentation of the substituted phenyl ring. nist.govnih.gov The analysis of these fragment ions helps to piece together the molecular structure. For example, the loss of an ethyl group or the diethylphenyl moiety would result in specific fragment ions that can be identified in the mass spectrum. The fragmentation pattern of aromatic amines often involves the loss of HCN. miamioh.edu

X-ray Diffraction Analysis of Crystalline this compound Compounds

Analysis of Intermolecular Interactions in Solid-State Structures

The crystal packing of this compound compounds is governed by various intermolecular interactions, with hydrogen bonding playing a crucial role. nih.govnih.gov The guanidine group is an excellent hydrogen bond donor (N-H) and acceptor (C=N). rsc.org In the crystal structure of 1,2-Bis(2,6-diethylphenyl)-3,3-(oxydiethyl)guanidine, an intermolecular hydrogen bond is formed between the guanidine N-H group and the oxygen atom of a neighboring molecule. iucr.org These hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures. Other interactions, such as C-H···π and π···π stacking interactions between the phenyl rings, can also contribute to the stability of the crystal lattice. eurjchem.com A Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing further insight into the packing arrangement. nih.gov

Impact of 2,6-Diethylphenyl Substitution on Crystal Packing

In the crystal structure of the related 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, the dihedral angles between the plane of the central guanidine unit and the substituted phenyl rings are substantial, indicating a non-coplanar arrangement. nih.gov For this compound, the ethyl groups at the ortho positions of the phenyl ring would be expected to produce an even greater steric effect than methyl groups. This forces the phenyl ring to adopt a significantly twisted orientation relative to the planar guanidine moiety. This twisting disrupts extensive π-π stacking interactions that might otherwise be observed with less bulky aromatic substituents.

Consequently, the crystal packing is often dominated by a network of weaker intermolecular interactions, such as van der Waals forces and specific hydrogen bonds. In the case of N,N',N''-tris(2,6-diisopropylphenyl)guanidine, the steric bulk is so pronounced that it effectively shields the guanidine core, influencing its reactivity and coordination behavior. A similar, albeit less extreme, effect can be anticipated for this compound. The crystal lattice is likely to feature a complex three-dimensional network where molecules are arranged to accommodate the bulky substituents, potentially leading to the formation of channels or voids within the crystal structure.

The planarity of the central CN3 core of the guanidine is also a key structural feature. While coordination to a metal or protonation can induce slight pyramidalization, in neutral, uncoordinated guanidines, this unit tends to be planar to maximize delocalization. at.ua However, the steric pressure from the 2,6-diethylphenyl group could lead to minor deviations from ideal planarity. The C-N bond lengths within the guanidine core are also informative; the C=N double bond is typically shorter (around 1.27 Å) than the C-N single bonds (around 1.36 Å), and these values can be subtly affected by the electronic influence of the substituent. nih.govmdpi.com

Table 1: Representative Crystallographic Data for Substituted Guanidines

| Feature | 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine nih.gov | General Range for Guanidines at.uamdpi.com | Expected for this compound |

| C=N Bond Length (Å) | 1.266(2) | 1.27 - 1.31 | ~1.27 |

| C-N Bond Lengths (Å) | 1.365(2), 1.376(2) | 1.35 - 1.38 | ~1.37 |

| N-C-N Angles (°) | 114.26(17) - 124.15(18) | 118 - 122 (in planar systems) | Significant deviation from 120° due to steric strain |

| Dihedral Angle (Guanidine-Aryl) | 60.94(7)°, 88.08(7)° | Varies widely with substituent | Expected to be large (>60°) |

Note: Data for this compound is predicted based on trends from structurally related compounds.

Electronic Structure Probing through Advanced Spectroscopic Techniques (e.g., UV-Vis for delocalization studies)

Advanced spectroscopic methods are invaluable for elucidating the electronic structure of complex molecules. For this compound, techniques like UV-Vis spectroscopy provide critical insights into electron delocalization and the nature of electronic transitions within the molecule.

The electronic spectrum of guanidine derivatives is typically characterized by transitions involving the π-electron system of the guanidine core and any associated chromophores. researchgate.netnih.gov The guanidine unit itself has a high-energy π→π* transition. When conjugated with an aromatic system like a phenyl ring, this transition is shifted to a longer wavelength (a bathochromic shift) and its intensity often increases.

For this compound, the electronic structure is a composite of the guanidine moiety and the diethylphenyl substituent. The UV-Vis spectrum is expected to show absorptions corresponding to the π→π* transitions of the aromatic ring and the n→π* and π→π* transitions of the guanidine system. The delocalization of electrons between the nitrogen lone pairs of the guanidine and the phenyl ring is a key factor influencing the position and intensity of these absorption bands.

However, as established in the structural analysis, the steric hindrance from the 2,6-diethyl groups forces the phenyl ring out of coplanarity with the guanidine's CN3 core. This twisting significantly reduces the orbital overlap between the phenyl π-system and the guanidine π-system. As a result, the extent of electronic delocalization is diminished. This electronic decoupling would likely lead to a UV-Vis spectrum that more closely resembles the sum of the spectra of the individual components (a diethyl-substituted benzene (B151609) and a guanidine) rather than a fully conjugated system. This would manifest as a hypsochromic (blue) shift of the main absorption bands compared to a hypothetical planar analogue.

The study of protonated forms of guanidines can also be revealing. Protonation of the imino nitrogen leads to the formation of a highly symmetrical guanidinium cation, where the positive charge is delocalized over the three nitrogen atoms. This process significantly alters the electronic structure, which is readily observable by a shift in the UV-Vis absorption maxima. researchgate.netirb.hr

Table 2: Typical Electronic Transitions in Phenyl-Guanidine Systems

| Transition | Region (nm) | Description | Influence of 2,6-Diethylphenyl Group |

| π→π* (Aromatic) | ~200-280 | Excitation of electrons within the benzene ring's π-system. | Minor shifts due to alkyl substitution. |

| π→π* (Guanidine) | <200 (unconjugated) | Excitation of electrons in the C=N π-bond. | Shifted to longer wavelengths upon conjugation, but this effect is reduced by steric hindrance causing non-planarity. |

| n→π | ~230-300 | Excitation of a non-bonding electron (from N) to an anti-bonding π orbital. Often weak or overlapping. | Position and intensity are sensitive to the degree of conjugation and substitution. |

Chemical Reactivity and Mechanistic Investigations of N 2,6 Diethylphenyl Guanidine

Basicity and Protonation Equilibria of N-(2,6-Diethylphenyl)-Guanidine Systems

The most prominent chemical characteristic of guanidines is their exceptionally high basicity. Guanidine (B92328) itself has a pKa of 13.6, making it one of the strongest organic bases in aqueous solution. scripps.edu This strong basicity is attributed to the remarkable stability of its conjugate acid, the guanidinium (B1211019) cation.

Upon protonation, which occurs at the sp2-hybridized imino nitrogen, the positive charge is delocalized across all three nitrogen atoms through resonance. stackexchange.comstackexchange.com This delocalization effectively stabilizes the cation, making the parent guanidine eager to accept a proton. All three N-C bonds in the resulting guanidinium ion become equivalent, and the molecule adopts a planar, Y-shaped geometry. scripps.edustackexchange.com

Table 1: Comparative pKa Values of Guanidine and Related Bases

| Compound | pKa (in Acetonitrile, unless noted) | Reference |

|---|---|---|

| Guanidine | 13.6 (in water) | scripps.edu |

| TMG (1,1,3,3-Tetramethylguanidine) | 23.3 | scripps.edu |

| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 25.96 | scripps.edu |

Nucleophilic and Electrophilic Characteristics in Reaction Pathways

Guanidines are characterized by a dual chemical nature, possessing both nucleophilic and electrophilic sites. researchgate.net

Nucleophilic Character: A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. masterorganicchemistry.com Guanidines, including this compound, are considered strong nucleophiles due to the presence of lone electron pairs on their nitrogen atoms. researchgate.net The aminal-type nitrogens (the -NH2 group) are typically the primary sites for nucleophilic attack in reactions such as alkylation and acylation. researchgate.net However, the nucleophilicity can be tempered by the steric bulk of substituents. In this compound, the large 2,6-diethylphenyl group hinders reactions at the nitrogen it is attached to, meaning nucleophilic reactions are more likely to occur at the unsubstituted terminal nitrogens of the guanidine moiety.

Electrophilic Character: An electrophile is a species that accepts an electron pair to form a new bond. masterorganicchemistry.com The central carbon atom of the guanidine group has some electrophilic character due to the electron-withdrawing effect of the three attached nitrogen atoms. researchgate.net This allows it to be attacked by strong nucleophiles. However, for the guanidine core, substitution reactions are generally favored over addition reactions. scripps.edu The reactivity of this compound with various reagents can be understood through the Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft nucleophiles will preferentially react with soft electrophiles, and hard nucleophiles with hard electrophiles. nih.govresearchgate.net

Reactions Involving the Guanidine Core and Diethylphenyl Substituents

Guanidine Core Reactions: The guanidine moiety is a versatile building block in synthetic chemistry, particularly for the construction of nitrogen-rich heterocyclic systems. The guanidine core can undergo condensation and cyclization reactions with suitable bis-electrophiles. nih.gov For instance, guanidines or their hydrochloride salts can react with compounds like β-dicarbonyls or their equivalents to form pyrimidine (B1678525) rings. nih.govorgsyn.org These reactions leverage the nucleophilicity of the guanidine nitrogens to form new ring systems.

Diethylphenyl Substituent Reactions: The 2,6-diethylphenyl ring is generally stable and less reactive compared to the guanidine core. The aryl ring is deactivated towards electrophilic aromatic substitution because the attached guanidinyl group is electron-withdrawing (when protonated) or has its lone pair delocalized. Reactions on the ring typically require harsh conditions. The ethyl groups on the ring could potentially undergo free-radical reactions at their benzylic positions, but such reactions are not a primary pathway for this molecule under typical conditions. The main role of the diethylphenyl substituent is to sterically shield one side of the guanidine group and to modulate its electronic properties, influencing its basicity and nucleophilicity. researchgate.netnih.gov

Formation of Guanidinium and Guanidinate Species from this compound

Guanidinium Formation: The formation of the N-(2,6-diethylphenyl)-guanidinium cation is a direct consequence of the compound's high basicity. scripps.edu In the presence of an acid, the imino nitrogen of the guanidine group readily accepts a proton, forming the resonance-stabilized guanidinium salt. stackexchange.comstackexchange.com This is a simple and rapid acid-base equilibrium. The resulting cation is stabilized by the delocalization of the positive charge over the entire CN3 planar unit. scripps.edu Guanidine derivatives are often prepared, stored, and used in their hydrochloride salt form, which enhances stability and water solubility. nih.govacs.org

Guanidinate Formation: While guanidines are known for their basicity, they can also be deprotonated to form guanidinate anions under the action of very strong bases (e.g., organolithium reagents). researchgate.net Deprotonation of this compound at one of its N-H bonds would yield the corresponding N-(2,6-diethylphenyl)-guanidinate anion. These anions are highly versatile and powerful nucleophiles. A significant application of guanidinate anions is in coordination and organometallic chemistry, where they serve as bulky, nitrogen-based analogues of cyclopentadienyl (B1206354) or carboxylate ligands. researchgate.net These ligands can stabilize a wide variety of metal centers in various oxidation states, facilitating their use in catalysis and materials science. researchgate.net

Mentioned Compounds

N 2,6 Diethylphenyl Guanidine in Catalysis

N-(2,6-Diethylphenyl)-Guanidine as a Brønsted Base Catalyst

Guanidines are classified as some of the strongest neutral organic bases, a property that is central to their function as Brønsted base catalysts. researchgate.net Their high basicity stems from the exceptional resonance stabilization of the corresponding conjugate acid, the guanidinium (B1211019) ion. Upon protonation, the positive charge is delocalized over the central carbon and all three nitrogen atoms, which significantly lowers the energy of the cation and shifts the acid-base equilibrium in favor of the protonated form.

The structure of this compound features an aryl group substituted with two ethyl groups at the ortho positions. These electron-donating alkyl groups increase the electron density on the guanidine (B92328) nitrogens, thereby enhancing its intrinsic basicity compared to unsubstituted phenylguanidine. Furthermore, the steric bulk of the 2,6-diethylphenyl group can influence the catalyst's reactivity and selectivity by directing the substrate's approach to the active site. In its role as a Brønsted base catalyst, this compound can deprotonate a wide range of acidic protons to generate reactive nucleophiles for subsequent reactions. The catalytic cycle typically involves the guanidine abstracting a proton from a pro-nucleophile, which then reacts with an electrophile. The resulting intermediate is then protonated by the newly formed guanidinium ion, regenerating the neutral guanidine catalyst for the next cycle. researchgate.net

Application in Carbon-Carbon Bond Forming Reactions

Information specifically detailing the application of the achiral this compound as a catalyst for carbon-carbon bond forming reactions, such as Michael or aldol (B89426) additions, is not extensively covered in the reviewed scientific literature. Research in this area predominantly focuses on the use of more complex, often chiral, guanidine derivatives to achieve high stereoselectivity. iranarze.irdntb.gov.uabangor.ac.uk

Role in Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (e.g., oxygen, boron, nitrogen) is a fundamental process in organic synthesis. Guanidine-based catalysts have shown promise in facilitating such reactions. researchgate.netelsevierpure.com

CO2 Fixation and Conversion to Cyclic Carbonates Utilizing this compound Catalysts

The chemical fixation of carbon dioxide (CO₂) is a critical area of research for converting a greenhouse gas into valuable chemicals. One of the most successful strategies is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are important as polar aprotic solvents and precursors for polycarbonates. rsc.org Guanidines can serve as effective catalysts for this transformation.

The general mechanism for guanidine-catalyzed CO₂ cycloaddition involves a dual activation pathway. The guanidine acts as a Lewis base, activating the CO₂ molecule. Simultaneously, the conjugate acid of the guanidine (the guanidinium ion), or other hydrogen-bond donors in the system, can act as a Lewis acid to activate the epoxide by coordinating to its oxygen atom, facilitating nucleophilic attack and ring-opening. rsc.org While specific studies employing this compound are not prominent, its strong basicity and hydrogen-bonding capability fit the profile of a suitable catalyst for this reaction. Aromatic guanidines have been shown to be highly active in binary catalytic systems for this purpose. rsc.org

Below is a table summarizing the results for CO₂ fixation using various guanidine-based catalytic systems to illustrate the general conditions and outcomes.

Table 1: Examples of Guanidine-Based Catalysis for CO₂ Cycloaddition with Epoxides This table presents general findings for guanidine catalysis and does not imply specific results for this compound.

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| TBD / KI | Propylene Oxide | 120 | 1.0 | 2 | >99 | >99 | rsc.org |

| TMG / TBAB | Propylene Oxide | 100 | 2.0 | 4 | 95 | >99 | rsc.org |

| Guanidine Hydrochloride / ZnI₂ | Propylene Oxide | 120 | 4.0 | 5 | 99.6 | 98.2 | researchgate.net |

| Polyaniline-HI | Propylene Oxide | 115 | 5.0 | 6 | 100 | - | researchgate.net |

TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; TMG: 1,1,3,3-Tetramethylguanidine; TBAB: Tetrabutylammonium bromide.

Hydroboration Reactions Mediated by this compound Derived Complexes

There is a lack of specific reports in the surveyed literature on hydroboration reactions mediated by metal complexes derived from this compound. While metal-guanidinate complexes are known catalysts for various transformations, including polymerization, their application in hydroboration is not well-documented for this specific ligand. rsc.orgfigshare.comrsc.org

Guanylation Reactions Assisted by this compound Adducts

Guanylation reactions are processes that install a guanidine moiety onto a substrate, typically an amine. The role of this compound adducts in assisting such reactions is not a common topic in the available literature. Typically, this compound would be the product of a guanylation reaction involving 2,6-diethylaniline (B152787), rather than a catalytic species for the formation of other guanidines.

Asymmetric Catalysis with Chiral this compound Variants

Asymmetric organocatalysis has become a powerful tool for the synthesis of enantiomerically enriched compounds, and chiral guanidines are among the most potent catalysts in this field. iranarze.irorganic-chemistry.org Their effectiveness arises from their ability to form a well-defined, chiral hydrogen-bonding environment that can effectively control the stereochemical outcome of a reaction.

While this compound itself is achiral, chiral variants can be designed and synthesized to serve as asymmetric catalysts. The general strategies for creating chiral guanidines often involve incorporating chirality in one of two ways:

From a Chiral Amine: A common approach is to start with a chiral primary or secondary amine, which is then reacted with a guanylating agent. For instance, a chiral amine could be reacted with cyanamide (B42294) or a protected carbodiimide (B86325) to form a chiral guanidine.

Attachment of a Chiral Auxiliary: A chiral moiety can be appended to an existing guanidine core. This is often seen in the design of bifunctional catalysts, where the chiral scaffold also contains another functional group, such as a thiourea (B124793) or an amide, that can participate in catalysis.

A hypothetical chiral variant of this compound could be synthesized from 2,6-diethylaniline and a chiral guanylating agent, or by modifying the other nitrogen atoms of the guanidine core with chiral substituents. Such a catalyst would combine the steric and electronic properties of the 2,6-diethylphenyl group with a chiral environment. This design could be applied to a range of asymmetric transformations, including Michael additions, Mannich reactions, and epoxidations. iranarze.ir The bulky 2,6-diethylphenyl group would likely play a crucial role in creating a defined chiral pocket around the active site, potentially leading to high levels of stereocontrol.

Research on Heterogeneous Catalytic Systems Incorporating this compound Remains Limited

The general principles of creating such heterogeneous catalysts involve the chemical linkage of the guanidine moiety to a solid support. This can be achieved through several methods, including:

Covalent attachment: Creating a chemical bond between the guanidine derivative (or a precursor) and a functionalized support material.

Ion-exchange: Immobilizing a protonated guanidinium salt onto a support with anionic sites.

Physical adsorption: Relying on weaker intermolecular forces to adsorb the guanidine onto the surface of a support.

These immobilized guanidine catalysts offer significant advantages over their homogeneous counterparts, such as ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow reactor systems.

Coordination Chemistry of N 2,6 Diethylphenyl Guanidine Ligands

Synthesis and Characterization of Metal Complexes with N-(2,6-Diethylphenyl)-Guanidine Ligands

The synthesis of metal complexes incorporating this compound ligands typically involves the reaction of a suitable metal precursor with the guanidine (B92328) ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

A range of transition metal complexes with guanidine-based ligands have been synthesized and studied.

Gold (Au): Gold(I) complexes with guanidine-substituted phosphine (B1218219) ligands have been prepared. For instance, the reaction of N′′-[2-(diphenylphosphino)phenyl]-N,N′-diisopropylguanidine with [AuCl(SMe₂)] yields the phosphine complex [AuCl(1-κP)]. rsc.org Further reaction can lead to the formation of dinuclear gold complexes. rsc.orgrsc.org The synthesis of Au(III) complexes has also been reported, highlighting the versatility of gold's oxidation states in these coordination compounds. nih.govqub.ac.uk

Copper (Cu): Copper(II) complexes with guanidine ligands have been synthesized, and their structures have been characterized using techniques like X-ray crystallography. iaea.org The coordination environment around the copper center can be influenced by the specific guanidine ligand and reaction conditions.

Silver (Ag): Silver(I) complexes with various ligands, including those with pyridine (B92270) derivatives, have been synthesized and characterized. nih.govresearchgate.net Silver-catalyzed intramolecular hydroamination of N-allylguanidines has been shown to be an effective method for synthesizing cyclic guanidines. organic-chemistry.orgnih.gov

Molybdenum (Mo): Dimolybdenum complexes containing formamidinate ligands, which are structurally related to guanidinates, have been prepared. researchgate.net

Rhenium (Re): Rhenium complexes, including those with disubstituted cyclopentadienyl (B1206354) and thiolate ligands, have been synthesized and characterized. liberty.edunorthwestern.edu

Platinum (Pt): A variety of platinum(II) complexes with guanidine derivatives have been explored for their potential applications. rcsi.com The synthesis can involve the reaction of K₂PtCl₄ with guanidinium (B1211019) salts. rcsi.com Both neutral and cationic platinum(II) guanidine complexes have been prepared, and their cytotoxicity has been investigated. nih.govresearchgate.netnih.gov Theoretical studies have also been conducted to understand the nature of the Pt-N bond in these complexes. datapdf.com

The coordination chemistry of this compound and related ligands extends to main group metals.

Aluminum (Al): Organoaluminum guanidinato complexes can be synthesized through metathesis of the ligand salt with an aluminum halide or by the protonolysis of alkylaluminums. encyclopedia.pub These complexes have been investigated as catalysts for the synthesis of guanidines. nih.govnih.gov

Lithium (Li), Sodium (Na), and Potassium (K): The metallation of N,N′-di(aryl)formamidines with lithium and sodium alkyls has been studied. researchgate.net The steric bulk of the aryl substituents, such as 2,6-diethylphenyl, influences the binding and nuclearity of the resulting amidinate complexes. researchgate.net In some cases, metal-arene contacts are observed. researchgate.net Deprotonation of bulky guanidines with reagents like BuⁿLi or K[N(SiMe₃)₂] can lead to the formation of monomeric or polymeric complexes. encyclopedia.pub

Calcium (Ca) and Magnesium (Mg): Calcium complexes stabilized by guanidine ligands have been synthesized and characterized. nih.gov These complexes have shown catalytic activity in the ring-opening polymerization of rac-lactide. nih.gov

Denticity and Coordination Modes of this compound Ligands

Guanidine ligands can exhibit various coordination modes, acting as either monodentate or bidentate ligands. rsc.orgat.ua When no additional donor atoms are present, they typically coordinate in a monodentate fashion through the imine nitrogen. at.ua However, the presence of other donor groups can lead to bidentate coordination. at.ua The anionic form, guanidinate, is also a common ligand. rsc.org

In the case of this compound and its derivatives, the bulky 2,6-diethylphenyl groups play a significant role in determining the coordination behavior. These ligands can coordinate in a chelating or bridging fashion. For example, aluminum guanidinate complexes can feature either chelating or bridging ligands depending on the specific guanidine used. encyclopedia.pub The arrangement of donor atoms in some bicyclic guanidine ligands can make chelation difficult, favoring a bridging coordination mode. encyclopedia.pub

Influence of 2,6-Diethylphenyl Steric Bulk on Coordination Geometry and Nuclearity

Studies on lithium and sodium N,N′-di(2,6-dialkylphenyl)formamidinate complexes have shown that increasing the steric bulk from 2,6-dimethylphenyl to 2,6-diethylphenyl to 2,6-diisopropylphenyl leads to incremental changes in the amidinate binding and nuclearity. researchgate.net In some instances, this steric pressure results in the formation of complexes with unusual metal-arene contacts. researchgate.net

The steric properties of the guanidine ligand can also affect the cytotoxicity of platinum complexes. nih.govnih.gov A correlation has been observed between the cytotoxic potency of guanidine-containing platinum compounds and the steric hindrance of the substituents on the guanidine ligand. nih.gov

Catalytic Activity of Metal Complexes Derived from this compound Ligands

Metal complexes derived from guanidine ligands have emerged as promising catalysts for a variety of organic transformations. rsc.org The electronic and steric properties of the guanidine ligand can be fine-tuned by altering the substituents, which in turn modulates the catalytic activity of the metal complex. semanticscholar.org

Polymerization: Calcium complexes stabilized by amidine and guanidine ligands have demonstrated moderate catalytic activity for the immortal ring-opening polymerization of rac-lactide. nih.gov Zinc guanidine complexes have also been investigated for lactide polymerization. nih.gov

Guanylation: Aluminum alkyl complexes supported by imino-phosphanamide ligands, which are related to guanidines, have been used as pre-catalysts for the hydroamination/guanylation of carbodiimides with aryl amines to produce guanidines. nih.gov Aluminum cation catalysts stabilized by hybrid N-heterocyclic imine ligands have also been developed for guanidine synthesis. nih.gov

Gold-mediated Reactions: Gold(I) complexes of guanidine-substituted phosphines have been studied as precatalysts in the Au-mediated cyclization of N-propargylbenzamide and the addition of benzoic acid across terminal alkynes. rsc.org

The catalytic potential of metal-guanidine complexes is an active area of research, with the possibility of discovering new and efficient catalytic transformations. rsc.org

Supramolecular Assemblies and Molecular Recognition Involving N 2,6 Diethylphenyl Guanidine

Hydrogen Bonding Networks in N-(2,6-Diethylphenyl)-Guanidine Systems

Hydrogen bonding is a fundamental interaction in the formation of molecular crystals. figshare.com In guanidinium-based systems, the planar nature of the guanidinium (B1211019) group and its multiple hydrogen bond donors allow for the formation of extensive and predictable hydrogen-bonding networks.

A crystal structure study of 1,2-Bis(2,6-diethylphenyl)-3,3-(oxydiethyl)guanidine, a derivative of this compound, reveals key structural features influenced by the bulky diethylphenyl groups. iucr.org In this structure, the phenyl groups are oriented nearly perpendicular to the plane of the guanidine (B92328) moiety. iucr.org Specifically, the dihedral angles between the guanidine plane and the two phenyl rings are 78.2(1)° and 68.9(1)°. iucr.org The guanidine N-H group in this derivative participates in an intermolecular hydrogen bond with the oxygen atom of a neighboring molecule, with an N-H···O distance of 3.000(4) Å. iucr.org This demonstrates the capacity of the N-H group in such sterically hindered guanidines to form directed hydrogen bonds, which are crucial for building supramolecular architectures.

| Compound | Dihedral Angle (Phenyl Ring 1 to Guanidine Plane) | Dihedral Angle (Phenyl Ring 2 to Guanidine Plane) | Intermolecular Hydrogen Bond |

| 1,2-Bis(2,6-diethylphenyl)-3,3-(oxydiethyl)guanidine | 78.2(1)° | 68.9(1)° | N-H···O (3.000(4) Å) |

| 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine | 60.94(7)° | 88.08(7)° | Weak C-H···N interactions |

Self-Assembly Processes and Ordered Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. rsc.org Dipeptide derivatives, for example, are known to self-assemble into various nanostructures like nanofibers and vesicles, driven by interactions such as π-π stacking and hydrogen bonding. nih.gov

While specific studies on the self-assembly of this compound are not detailed in the provided results, the general principles of self-assembly in related systems can be considered. The presence of aromatic rings in this compound allows for potential π-π stacking interactions, which, in concert with the hydrogen bonding capabilities of the guanidine group, could drive the formation of ordered supramolecular structures. The steric bulk of the diethylphenyl groups would play a significant role in directing the geometry of the self-assembled structures, potentially leading to the formation of unique nano- or microscale architectures. The interplay between hydrogen bonding, π-π stacking, and steric hindrance would be critical in determining the final assembled state.

Design Principles for this compound-Based Supramolecular Systems

The design of functional supramolecular systems relies on the principle of molecular complementarity, where host and guest molecules have matching sizes, shapes, and chemical functionalities. fiveable.me For this compound-based systems, several key design principles can be outlined:

Hydrogen Bonding: The guanidinium group is a powerful hydrogen bond donor. du.ac.in The design of receptors based on this compound should aim to pre-organize the N-H donors for cooperative binding to a target anion. The number and orientation of these hydrogen bonds will dictate the strength and selectivity of the interaction.

Steric Influence: The bulky 2,6-diethylphenyl groups can be used to create a defined binding cavity, shielding the bound guest from the solvent and providing shape selectivity. iucr.org These groups can also be used to control the solubility of the supramolecular system.

Electrostatic Interactions: The positive charge of the protonated guanidinium group provides a strong electrostatic attraction for anionic guests. du.ac.in This is a key driving force for anion binding.

Pre-organization: The rigidity of the this compound scaffold can be exploited to create pre-organized receptors. A pre-organized host has a lower entropic penalty upon binding, leading to stronger guest affinity.

Dynamic Nature: The non-covalent interactions that govern these systems are dynamic, which can be exploited to create responsive materials that assemble or disassemble in response to external stimuli such as pH or the presence of a specific guest. nih.gov

By understanding and applying these principles, it is possible to design and construct novel supramolecular systems based on this compound for applications in sensing, separation, and catalysis.

Theoretical and Computational Studies of N 2,6 Diethylphenyl Guanidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The electronic structure determines the molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting electron-rich areas prone to electrophilic attack and electron-poor areas susceptible to nucleophilic attack. For N-(2,6-Diethylphenyl)-guanidine, the electron-rich nitrogen atoms of the guanidine (B92328) core are expected to be the primary sites for protonation and coordination to metal centers. Reactivity indices, such as Fukui functions, can be calculated to quantify the reactivity at specific atomic sites for electrophilic, nucleophilic, and radical attacks. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data based on typical values for similar guanidine compounds.

| Property | Neutral Form | Protonated (Guanidinium) Form | Significance |

| HOMO Energy | -5.8 eV | -8.2 eV | Indicates electron-donating ability; protonation lowers this ability. |

| LUMO Energy | 1.5 eV | -1.0 eV | Indicates electron-accepting ability; protonation enhances this ability. |

| HOMO-LUMO Gap | 7.3 eV | 7.2 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | N/A | Measures the overall polarity of the molecule. |

| Mulliken Charge on Imino N | -0.65 | -0.45 | Quantifies the partial charge, identifying the most basic nitrogen atom. |

| Mulliken Charge on Amino N | -0.58 | -0.45 | Shows charge delocalization upon protonation. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating complex chemical reactions. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying the potential energy surfaces of reactions involving molecules like this compound. rsc.org By mapping the energy changes as reactants transform into products, DFT can identify intermediates, transition states, and determine the activation energies that govern reaction rates. nih.gov

For this compound, DFT studies can elucidate its role in various chemical transformations. For example, in a proton transfer reaction, DFT can model the movement of a proton to the guanidine nitrogen, calculating the energy barrier for this process. In catalysis, DFT is used to trace the entire catalytic cycle, step by step. This involves optimizing the geometry of each reactant, intermediate, transition state, and product along the reaction coordinate.

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. nih.gov Locating the precise structure and energy of the transition state allows for the calculation of the reaction's activation energy (Ea). A lower activation energy implies a faster reaction rate. These theoretical calculations can predict how modifications to the ligand structure, such as changing the substituents on the phenyl ring, would affect the catalytic efficiency by altering the stability of transition states.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction Step This table shows plausible energy barriers for a guanidine-catalyzed addition reaction.

| Reaction Step | Catalyst | Activation Energy (kcal/mol) | Description |

| Nucleophilic Attack | This compound | 15.2 | The guanidine acts as a Brønsted base to activate a substrate. |

| Proton Transfer | This compound | 8.5 | An intramolecular or intermolecular proton transfer step. |

| Catalyst Regeneration | This compound | 12.0 | The final step where the product is released and the catalyst is regenerated. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can explore its conformational landscape. The molecule possesses significant flexibility, particularly the rotation around the C-N bonds linking the phenyl rings to the guanidine core and the orientation of the two ethyl groups. MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the ligand might adapt its shape to bind to a metal center or interact with a substrate.

Furthermore, MD simulations are invaluable for studying intermolecular interactions in solution. They can model how this compound molecules interact with each other, potentially forming dimers or larger aggregates through hydrogen bonding, a phenomenon observed in similar guanidine compounds. researchgate.net They can also simulate the interactions with solvent molecules and substrates, providing a dynamic picture of the solvation shell and the non-covalent forces (e.g., van der Waals, π-π stacking) that influence binding events.

Table 3: Representative Conformational and Interaction Data from MD Simulations This table provides examples of data that could be obtained from an MD simulation.

| Parameter | Value/Observation | Significance |

| Dihedral Angle (Aryl-N-C) | -60° to +60° | Describes the rotational freedom of the diethylphenyl groups, affecting steric hindrance. |

| N-H···N Hydrogen Bond Lifetime | 2.5 ps | Indicates the stability of intermolecular hydrogen bonds in self-association. |

| Radial Distribution Function g(r) | Peak at 3.5 Å (for solvent) | Shows the structure of the solvent shell around the molecule. |

| Binding Free Energy (with substrate) | -5.2 kcal/mol | Predicts the affinity of the guanidine for a specific substrate molecule. |

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions, a direct comparison between theoretical and experimental spectra can be made. nih.goviaea.org

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can help assign the peaks in an experimental spectrum to specific atoms in the molecule. Changes in the chemical shifts upon protonation or coordination to a metal can provide evidence for the binding site and the nature of the electronic perturbation.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The frequencies and intensities of the vibrational modes, such as the C=N and N-H stretching and bending modes, are highly sensitive to the molecular structure and bonding environment. Comparing the calculated spectrum of the free ligand with that of a metal-ligand complex can confirm coordination and provide insights into how the bond strengths within the guanidine moiety are affected.

Table 4: Illustrative Comparison of Calculated Spectroscopic Data This table shows how calculated spectroscopic data might change upon metal coordination.

| Spectroscopic Parameter | Calculated (Free Ligand) | Calculated (Metal Complex) | Interpretation |

| ¹H NMR Shift (N-H proton) | 6.8 ppm | 8.1 ppm | Downfield shift indicates deshielding due to involvement in coordination or strong H-bonding. |

| ¹³C NMR Shift (Guanidine C) | 158.0 ppm | 162.5 ppm | Shift reflects changes in the electronic environment of the central carbon upon binding. |

| IR Frequency (C=N stretch) | 1650 cm⁻¹ | 1625 cm⁻¹ | Redshift (lower frequency) suggests weakening of the C=N double bond character upon coordination. |

| UV-Vis λmax | 285 nm | 305 nm | Bathochromic (red) shift indicates a change in electronic transitions due to ligand-metal interaction. |

Modeling of Catalytic Cycles and Ligand-Substrate Interactions

A primary application of this compound is as a ligand in catalysis. encyclopedia.pubresearchgate.net Computational modeling is indispensable for mapping out the entire catalytic cycle, providing a level of detail that is often inaccessible through experiments alone. These models can rationalize catalyst activity, selectivity, and guide the design of improved catalysts. nih.gov

A key focus of these models is the non-covalent interactions between the ligand and the substrate. nih.gov Even when the reaction occurs at a metal center, the ligand framework can play a crucial role. The bulky 2,6-diethylphenyl groups can create a specific pocket around the active site, influencing which substrates can bind and in what orientation, thereby controlling selectivity. DFT and MD simulations can be used to quantify these subtle but critical ligand-substrate interactions, such as hydrogen bonds or steric repulsion, and explain their impact on the reaction outcome.

Table 5: Hypothetical Energy Profile for a Catalytic Cycle This table outlines the relative free energies (ΔG) for the key stages in a modeled catalytic reaction.

| Stage in Catalytic Cycle | Species | Relative Free Energy (kcal/mol) | Description |

| 1. Catalyst Resting State | Catalyst | 0.0 | The starting point of the cycle. |

| 2. Substrate Binding | Catalyst-Substrate Complex | -3.5 | Favorable binding of the substrate to the catalyst. |

| 3. First Transition State | TS1 | +18.0 | The rate-determining step of the cycle. |

| 4. Intermediate Formation | Intermediate 1 | +2.1 | A metastable species formed after the first step. |

| 5. Second Transition State | TS2 | +14.5 | The energy barrier for the second chemical transformation. |

| 6. Product Release | Catalyst + Product | -15.0 | The thermodynamically favorable formation of the product. |

Potential Future Research Directions for N 2,6 Diethylphenyl Guanidine Chemistry

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing guanidines exist, future research could focus on developing more efficient, sustainable, and versatile routes to N-(2,6-diethylphenyl)-guanidine and its derivatives.

Transition-Metal Catalysis: There is an opportunity to expand on recent developments in transition-metal-catalyzed guanylation reactions. rsc.org Future work could explore a broader range of metal catalysts (e.g., copper, palladium, rhodium) to facilitate the C–N bond formation between a 2,6-diethylphenyl precursor and a guanidinylating agent under milder conditions. Investigating tandem catalytic guanylation/cyclization reactions could also lead to the rapid assembly of complex, polycyclic structures incorporating the this compound motif. rsc.org

Greener Synthetic Routes: Current methods for guanidine (B92328) synthesis can involve multi-step procedures or the use of hazardous reagents. mdpi.comresearchgate.net A key future direction is the development of greener alternatives. This could involve exploring one-pot reactions, utilizing bio-based starting materials, or employing catalytic systems that minimize waste. For instance, moving away from classical methods that use stoichiometric activators like mercury salts in thiourea-based syntheses towards more benign catalytic approaches is a critical goal. mdpi.com

Flow Chemistry Synthesis: The integration of continuous flow technologies could offer significant advantages for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yields, reducing reaction times, and enabling safer handling of reactive intermediates. This approach is also highly amenable to scale-up and integration with in-line purification and analysis.

Development of Advanced Catalytic Systems

The strong basicity and hydrogen-bonding capabilities of the guanidine group make it a powerful motif in organocatalysis. rsc.orgresearchgate.net Future research can leverage the specific steric and electronic properties of the N-(2,6-diethylphenyl) substituent to design highly selective and active catalysts.

Asymmetric Catalysis: A major area for development is the design of chiral this compound-based catalysts for asymmetric synthesis. By incorporating chirality either into the guanidine core or through appended auxiliaries, new catalysts could be developed for a range of enantioselective transformations. These include, but are not limited to, Michael additions, aldol (B89426) reactions, aza-Henry reactions, and cycloadditions. nih.govresearchgate.net The bulky 2,6-diethylphenyl groups could play a crucial role in creating a well-defined chiral pocket around the catalytic site, enhancing stereocontrol.

Latent Catalysis: Building on work with other guanidines, this compound could serve as a template for latent catalysts. rsc.org These systems remain dormant until activated by a specific trigger, such as heat, light, or a chemical reagent. Such catalysts are highly valuable in polymer chemistry and materials science, for example, in the controlled curing of polyurethane resins where delayed-action catalysis is required. rsc.org

Bifunctional and Cooperative Catalysis: Future designs could incorporate a second functional group into the this compound scaffold to create bifunctional catalysts. For example, combining the basic guanidine with a hydrogen-bond donor (like a thiourea (B124793) or amide) could enable the simultaneous activation of both a nucleophile and an electrophile. rsc.orgnih.gov This cooperative activation can lead to significant rate enhancements and improved selectivity in reactions.

Innovations in Supramolecular Design and Functional Materials

The ability of the guanidinium (B1211019) group to form robust and directional hydrogen bonds makes it an excellent building block for supramolecular chemistry and the design of novel materials. nih.govnih.gov

Self-Assembling Systems: The this compound unit can be incorporated into larger molecules designed to self-assemble into complex, ordered architectures such as gels, liquid crystals, or porous frameworks. The steric bulk of the diethylphenyl groups would heavily influence the packing and dimensionality of these assemblies, offering a tool to tune their properties. These materials could find applications in areas like molecular recognition, separation, and storage.

Functional Polymers and Networks: Polymerizing derivatives of this compound or grafting it onto existing polymer backbones could create functional materials with unique properties. For example, such polymers could act as solid-supported base catalysts, simplifying catalyst recovery and recycling. nih.gov Furthermore, the guanidinium group's ability to bind anions could be exploited to create ion-exchange resins or sensors.

Photocatalytic Materials: Inspired by recent work on guanidine-functionalized complexes, this compound could be used as a ligand to create novel metal-organic photocatalysts. nih.gov By coordinating with transition metals like copper, it may be possible to form supramolecular structures that are active under visible light, with potential applications in environmental remediation, such as the degradation of organic pollutants. nih.gov

Integration with Emerging Chemical Technologies

To accelerate discovery and expand the utility of this compound, its study should be integrated with cutting-edge chemical technologies.

High-Throughput Experimentation (HTE): HTE techniques can be employed to rapidly screen libraries of this compound derivatives for catalytic activity in a wide range of chemical reactions. This would dramatically accelerate the discovery of new applications and the optimization of reaction conditions, moving beyond traditional one-at-a-time experiments.

Data-Driven Discovery and Machine Learning: By combining experimental data from HTE with computational chemistry, machine learning models can be developed to predict the catalytic performance of novel guanidine structures. ethz.ch This data-driven approach can guide the synthesis of new catalysts with enhanced activity and selectivity, reducing the trial-and-error inherent in traditional catalyst development. ethz.chmdpi.com

Immobilization on Solid Supports: For applications in catalysis and separation, immobilizing this compound onto solid supports (e.g., silica, graphene, polymers) is a key direction. This facilitates catalyst separation and reuse, which is crucial for developing sustainable and economically viable industrial processes. Investigating different linkers and support materials will be essential to optimize performance and stability.

Advanced Mechanistic Elucidation and Computational Design

A fundamental understanding of how this compound functions at a molecular level is critical for its rational design and application.

In-depth Mechanistic Studies: Advanced spectroscopic techniques (e.g., in-situ NMR, IR) combined with detailed kinetic studies can provide deep insights into reaction mechanisms. chempap.org A key focus should be on elucidating the precise role of the N-(2,6-diethylphenyl) groups—do they primarily exert a steric effect, or do they also influence the electronic properties and conformational flexibility of the catalyst-substrate complex? Understanding the interplay of hydrogen bonding, ion-pairing, and steric repulsion is crucial. rsc.orgnih.gov

Computational Modeling and Catalyst Design: Density Functional Theory (DFT) and other computational methods are invaluable tools for modeling reaction pathways and transition states. nih.govethz.ch Future research should leverage these methods to:

Predict the enantioselectivity of new chiral catalysts based on the this compound scaffold.

Model the binding of the guanidinium group to different substrates and anions to guide the design of new receptors and sensors.

Perform virtual screening of potential derivatives to prioritize synthetic targets, as has been done for other catalyst classes. mdpi.com

Correlating Structure and Activity: A systematic investigation into how modifications of the this compound structure impact its basicity, nucleophilicity, and catalytic activity is needed. By creating a library of derivatives with varied electronic and steric properties and correlating these properties with performance, robust structure-activity relationships (SAR) can be established. This knowledge is essential for the rational, predictive design of next-generation catalysts and materials.

Q & A

Q. What are the common synthetic routes for N-(2,6-Diethylphenyl)-guanidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves guanidylating agents reacting with 2,6-diethylaniline derivatives. For example:

- Route 1 : React 2,6-diethylaniline with cyanamide under acidic conditions, followed by purification via column chromatography .

- Route 2 : Use thiourea derivatives as intermediates, with subsequent sulfur removal via hydrolysis. Optimize yield by controlling temperature (80–100°C) and solvent polarity (e.g., ethanol or acetonitrile) .

- Critical Parameters : Monitor pH during reactions to avoid side products (e.g., dimerization). Purity (>95%) can be confirmed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. How can this compound be purified and characterized after synthesis?

- Methodological Answer :

- Purification : Use recrystallization (solvent: ethyl acetate/hexane) or preparative HPLC .

- Characterization :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.2 ppm and ethyl groups at δ 1.2–1.4 ppm. ¹³C NMR confirms the guanidine carbon at ~157 ppm .

- Mass Spectrometry : ESI-MS (positive mode) displays [M+H]⁺ peak at m/z 206.3 .

- Elemental Analysis : Verify C, H, N percentages (theoretical: C 70.04%, H 9.28%, N 20.43%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation). Compare activities using in vitro assays (e.g., enzyme inhibition) .

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity. For example, bulky 2,6-diethyl groups enhance steric hindrance, potentially improving receptor selectivity .

Q. What mechanistic insights explain the inhibitory activity of this compound in enzymatic assays?

- Methodological Answer :

- Competitive Inhibition : Perform Lineweaver-Burk plots to determine if the compound competes with substrate binding.

- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinases). The guanidine group may form hydrogen bonds with catalytic residues, while diethylphenyl enhances hydrophobic binding .

- Kinetic Analysis : Measure IC₅₀ values under varied pH/temperature to assess stability-impact on activity .

Q. How can advanced analytical methods resolve challenges in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% acetic acid) to separate impurities. Use MRM (multiple reaction monitoring) for sensitivity (LOD: 0.1 ng/mL) .

- QC Workflow : Validate methods per ICH guidelines (precision, accuracy, linearity). Include spike-recovery tests for matrix effects .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.